Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate
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Overview
Description
Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate is a chemical compound with the molecular formula C11H13NO4. It is a derivative of isonicotinic acid and features a methoxy group and an oxopropyl group attached to the isonicotinate structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl isonicotinate
- Methyl nicotinate
- Methyl 3-oxopropylisonicotinate
Uniqueness
Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate is unique due to the presence of both a methoxy group and an oxopropyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 3-(3-methoxy-3-oxopropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)4-3-8-7-12-6-5-9(8)11(14)16-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
FYBJDUBVNXPUIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=CN=C1)C(=O)OC |
Origin of Product |
United States |
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